

BR351: Application Notes for High-Throughput Screening of Matrix Metalloproteinase Inhibitors

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Compound of Interest		
Compound Name:	BR351	
Cat. No.:	B11930422	Get Quote

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Introduction

BR351 is a potent, brain-penetrant broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the turnover of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. BR351 specifically targets MMP-2, MMP-8, MMP-9, and MMP-13, making it a valuable tool for researchers studying the roles of these enzymes in disease and for the discovery of novel therapeutic agents. These application notes provide a framework for the utilization of BR351 in high-throughput screening (HTS) assays to identify and characterize new MMP inhibitors.

Product Information

Product Name	BR351
Target(s)	MMP-2, MMP-8, MMP-9, MMP-13
Appearance	Crystalline solid
Storage	Store at -20°C

Quantitative Data

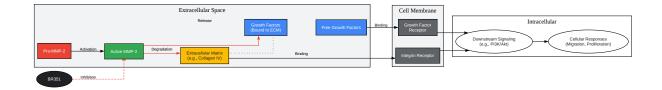


The inhibitory activity of **BR351** against its target MMPs has been determined, with the following half-maximal inhibitory concentrations (IC50):

Target MMP	IC50 (nM)
MMP-2	4[2][3]
MMP-8	2[2][3]
MMP-9	11[2][3]
MMP-13	50[2][3]

Signaling Pathways

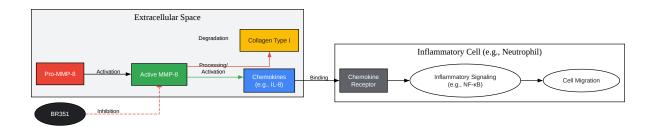
MMPs play a crucial role in cell signaling by degrading extracellular matrix (ECM) proteins, which in turn affects cell-matrix interactions and releases bioactive molecules. The inhibition of MMPs by **BR351** can modulate these signaling cascades. Below are simplified representations of the signaling pathways influenced by the target MMPs of **BR351**.



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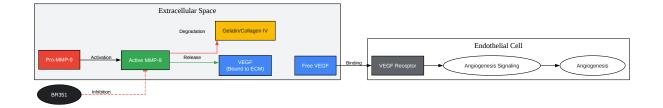
Caption: MMP-2 Signaling Pathway Inhibition by **BR351**.





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Caption: MMP-8 Signaling Pathway Inhibition by BR351.



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Caption: MMP-9 Signaling Pathway Inhibition by BR351.





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Caption: MMP-13 Signaling Pathway Inhibition by BR351.

High-Throughput Screening (HTS) Protocol

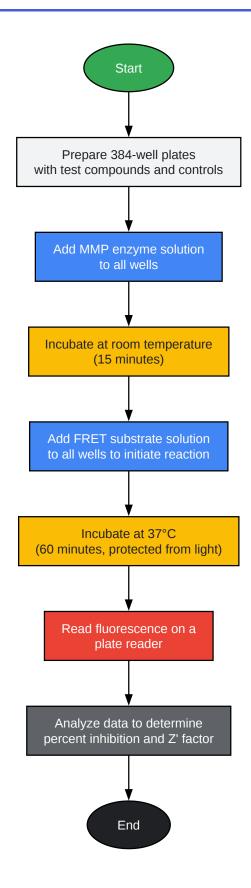
This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay for screening inhibitors of MMPs. This can be adapted for use with **BR351** as a control inhibitor and for screening compound libraries against MMP-2, MMP-8, MMP-9, or MMP-13.

Materials and Reagents

- Enzymes: Recombinant human MMP-2, MMP-8, MMP-9, or MMP-13 (activated).
- Substrate: Fluorogenic MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.
- Inhibitor: BR351 (as a positive control).
- Plates: 384-well, black, flat-bottom plates.
- Instrumentation: Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

Experimental Workflow





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References

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- To cite this document: BenchChem. [BR351: Application Notes for High-Throughput Screening of Matrix Metalloproteinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930422#br351-application-in-high-throughput-screening-assays]

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